1H-Indole-3-carboxaldehyde, 7-hydroxy-
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Overview
Description
7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as L-proline or Amberlite IRA-400 Cl resin can be used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve acidic or basic catalysts, depending on the specific substitution reaction.
Major Products:
Oxidation: 7-HYDROXY-1H-INDOLE-3-CARBOXYLIC ACID.
Reduction: 7-HYDROXY-1H-INDOLE-3-METHANOL.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE involves its interaction with various molecular targets. It can act as an electrophile in biochemical reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
1H-INDOLE-3-CARBALDEHYDE: A precursor for many biologically active molecules.
7-HYDROXY-1H-INDOLE-3-CARBOXYLIC ACID: An oxidation product with different chemical properties.
7-HYDROXY-1H-INDOLE-3-METHANOL: A reduction product with potential pharmacological applications.
Uniqueness: 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its hydroxyl and aldehyde groups provide versatility in synthetic chemistry, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-9-7(6)2-1-3-8(9)12/h1-5,10,12H |
InChI Key |
VZXREJYDXYFEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2C=O |
Origin of Product |
United States |
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